molecular formula C23H28N6O6 B12767498 Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate CAS No. 88393-05-9

Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate

Cat. No.: B12767498
CAS No.: 88393-05-9
M. Wt: 484.5 g/mol
InChI Key: CHXHSHPFFOUELL-YYEGJJRBSA-N
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Description

Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate is a complex organic compound with the chemical formula C₂₃H₂₈N₆O₆ This compound is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate involves multiple steps. One common method includes the coupling of glutamic acid with a benzoyl derivative containing the pyrido[3,2-d]pyrimidine moiety. The reaction typically employs diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 60°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrido[3,2-d]pyrimidine moiety is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition disrupts the folate pathway, leading to the suppression of cell proliferation, which is particularly useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate is unique due to its specific structural modifications, which enhance its binding affinity and selectivity towards DHFR. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

88393-05-9

Molecular Formula

C23H28N6O6

Molecular Weight

484.5 g/mol

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid;hydrate

InChI

InChI=1S/C23H26N6O5.H2O/c1-2-12(11-15-7-8-16-19(26-15)20(24)29-23(25)28-16)13-3-5-14(6-4-13)21(32)27-17(22(33)34)9-10-18(30)31;/h3-8,12,17H,2,9-11H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,24,25,28,29);1H2/t12?,17-;/m0./s1

InChI Key

CHXHSHPFFOUELL-YYEGJJRBSA-N

Isomeric SMILES

CCC(CC1=NC2=C(C=C1)N=C(N=C2N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O

Canonical SMILES

CCC(CC1=NC2=C(C=C1)N=C(N=C2N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O

Origin of Product

United States

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